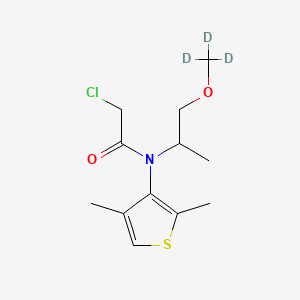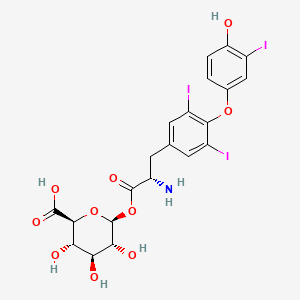![molecular formula C13H14FeSi B587752 Metil Vinil[1]sila Ferrocenofano CAS No. 155892-90-3](/img/structure/B587752.png)
Metil Vinil[1]sila Ferrocenofano
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl Vinyl1sila Ferrocenophane is a unique organometallic compound that features a ferrocene unit bridged by a silicon atom to a vinyl group.
Aplicaciones Científicas De Investigación
Methyl Vinyl1sila Ferrocenophane has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of novel organometallic compounds and polymers.
Biology: The compound’s unique structure allows for its use in studying biological interactions and as a potential drug delivery agent.
Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of new therapeutic agents.
Mecanismo De Acción
Target of Action
Methyl Vinyl1sila Ferrocenophane is a biochemical used in proteomics research
Mode of Action
The mode of action of Methyl Vinyl1sila Ferrocenophane involves unique reactivity at the silicon bridge in sila1ferrocenophanes . This reactivity is demonstrated in the formation of a 1ferrocenophane with a bridging silyl cation . The reaction of sila1ferrocenophane towards the hydride-abstraction reagent trityl tetrakis (pentafluorophenyl)borate was explored, yielding an unusual dinuclear species . The formation of this species is proposed to involve abstraction of hydride from the silicon bridge with subsequent C–H bond cleavage of a cyclopentadienyl group by the resulting electrophilic transient silyl cation intermediate .
Biochemical Pathways
The specific biochemical pathways affected by Methyl Vinyl1ferrocenophanes.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Methyl Vinyl1sila Ferrocenophane is currently not available in the literature
Result of Action
The result of Methyl Vinyl1sila Ferrocenophane’s action is the formation of new types of reactivity involving silicon-bridged 1ferrocenophanes . This includes the formation of a 1ferrocenophane with a bridging silyl cation and the subsequent creation of an unusual dinuclear species .
Action Environment
The action of Methyl Vinyl1sila Ferrocenophane can be influenced by environmental factors. For instance, a solution of Methyl Vinyl1sila Ferrocenophane was irradiated for 20 hours at 5 °C, resulting in a dark red gum . This suggests that temperature and light exposure may influence the compound’s action, efficacy, and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl Vinyl1sila Ferrocenophane can be synthesized through a multi-step process involving the reaction of ferrocene with a silicon-containing reagent. One common method involves the reaction of ferrocene with methyl vinyl silane in the presence of a catalyst such as sodium cyclopentadienide (NaCp) in tetrahydrofuran (THF). The reaction mixture is typically irradiated for 20 hours at 5°C to yield the desired product .
Industrial Production Methods
While specific industrial production methods for Methyl Vinyl1
Análisis De Reacciones Químicas
Types of Reactions
Methyl Vinyl1sila Ferrocenophane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of iron.
Reduction: Reduction reactions can modify the silicon bridge or the ferrocene unit.
Substitution: Substitution reactions can occur at the silicon or ferrocene units, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like trityl tetrakis(pentafluorophenyl)borate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ferrocenium salts, while substitution reactions can produce a variety of silicon-bridged ferrocene derivatives .
Comparación Con Compuestos Similares
Similar Compounds
- Dimethylsila1ferrocenophane : Similar in structure but with two methyl groups on the silicon bridge.
- Vinylsila 1ferrocenophane : Lacks the methyl group, leading to different reactivity and applications .
Uniqueness
Methyl Vinyl1sila Ferrocenophane is unique due to its combination of a vinyl group and a silicon-bridged ferrocene unit, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Propiedades
IUPAC Name |
di(cyclopenta-1,3-dien-1-yl)-ethenyl-methylsilane;iron(2+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Si.Fe/c1-3-14(2,12-8-4-5-9-12)13-10-6-7-11-13;/h3-7H,1,8,10H2,2H3;/q-2;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAQZXFFUMIQEIU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C=C)(C1=[C-]C=CC1)C2=[C-]C=CC2.[Fe+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FeSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-ethylcytidine](/img/structure/B587671.png)
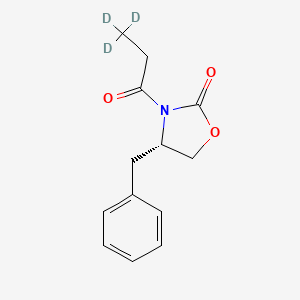
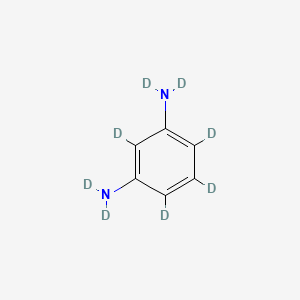
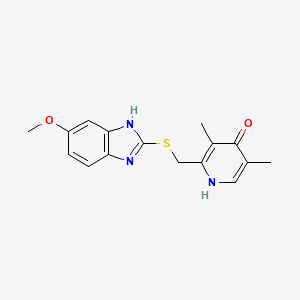
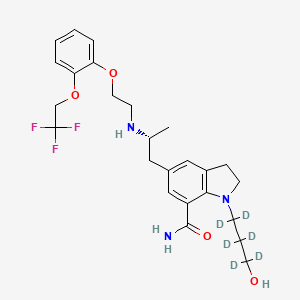

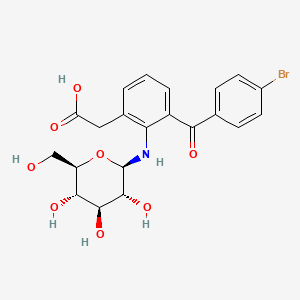
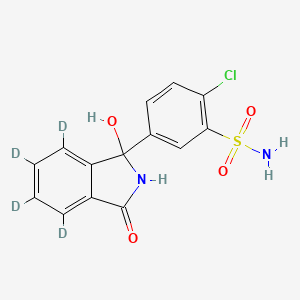
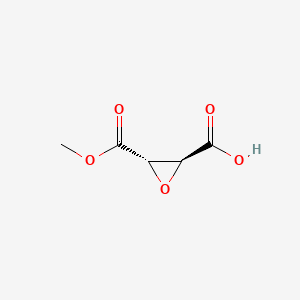
![3,5-Dimethyl-3H-imidazo[4,5-F]quinoline](/img/structure/B587682.png)
![3-fluoro-8,9-dihydro-7H-benzo[7]annulene](/img/structure/B587683.png)
